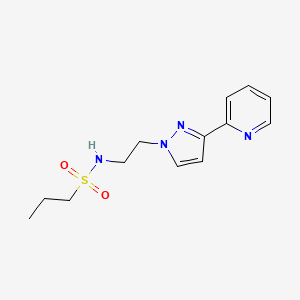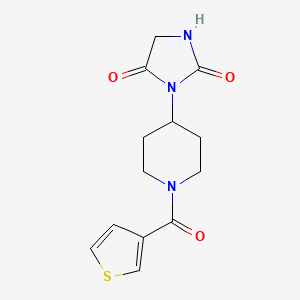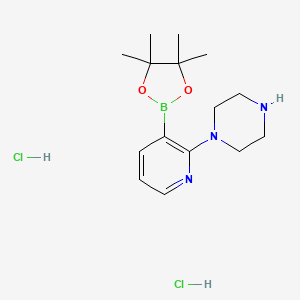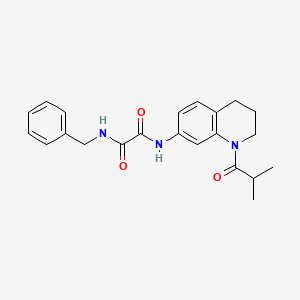![molecular formula C24H16O7 B2997130 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate CAS No. 637752-99-9](/img/structure/B2997130.png)
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate” is a complex organic molecule. It contains several functional groups, including a methoxyphenyl group, a chromen-7-yl group, and a benzo[d][1,3]dioxole-5-carboxylate group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives from salicylic acids and acetylenic esters has been described . The reaction is mediated by CuI and NaHCO3 in acetonitrile . Another study reported the synthesis of dioxole functionalized metal–organic frameworks (MOFs) using benzo[d][1,3]dioxole-4,7-dicarboxylic acid (dioxole-BDC) and Zn(II) under solvothermal conditions .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . The crystal structures of these compounds have been determined by single-crystal X-ray diffraction studies .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the Pd-catalyzed arylation has been used to set the aporphine framework . In another study, the Se–Se bond in diselenide was cleaved with sodium borohydride or rongalite followed by the addition of suitable electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, thermal gravimetric analysis and gas sorption studies have been used to reveal the physical properties of dioxole functionalized MOFs .Aplicaciones Científicas De Investigación
Anxiolytic Agents
Compounds similar to the one have been reported to serve as potent non-sedative anxiolytic agents. These are substances that can reduce anxiety without causing significant sedation .
Anticancer Agents
Benzo[d]oxazole derivatives, which share a similar structure with your compound, have been used as powerful anticancer agents. They may inhibit the growth of cancer cells or induce apoptosis .
Imaging Probes
Some derivatives have been utilized as PET imaging probes for β-amyloid plaques in the brains of Alzheimer’s patients, aiding in the diagnosis and study of Alzheimer’s disease .
Kinase Inhibitors
These compounds can also act as kinase inhibitors, which are important in the treatment of various diseases by regulating the activity of enzymes known as kinases .
Antimicrobial Agents
The structural analogs of your compound have shown antimicrobial activity, suggesting potential use in treating infections caused by bacteria or other microorganisms .
Neuroprotective Treatments
Benzo[d]oxazole derivatives have been used to treat interval loss of nerve function, indicating a possible application in neuroprotection or recovery of nerve function .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as those containing the benzo[d][1,3]dioxole moiety, have been reported to interact with metal–organic frameworks (mofs) and zn (ii) ions . These interactions could potentially influence the compound’s activity and efficacy.
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that compounds with similar structures have been synthesized using pd-catalyzed arylation . This suggests that the compound might interact with its targets through similar mechanisms, potentially leading to changes in the targets’ function or structure.
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of benzylisoquinoline alkaloids , suggesting that this compound might also be involved in similar biochemical pathways.
Pharmacokinetics
Information on the ADME properties (Absorption, Distribution, Metabolism, and Excretion) of this compound is currently unavailable. Substituted benzimidazole derivatives, which share some structural similarities with this compound, are known to exhibit various pharmacokinetic and pharmacodynamic properties due to their affinity towards a variety of enzymes and protein receptors .
Result of Action
Compounds with similar structures have shown anticancer activity , suggesting that this compound might also have potential therapeutic effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, compounds with similar structures have been reported to be relatively stable and can avoid unnecessary side reactions in most organic chemical reactions . This suggests that the compound’s action might also be influenced by the chemical environment.
Direcciones Futuras
Propiedades
IUPAC Name |
[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16O7/c1-27-19-5-3-2-4-16(19)18-12-28-21-11-15(7-8-17(21)23(18)25)31-24(26)14-6-9-20-22(10-14)30-13-29-20/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLYMJMLRBBHNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(4-Chlorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2997056.png)

![N-[1-[(2-Chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]prop-2-enamide](/img/structure/B2997059.png)
![1-(3-Chlorophenyl)-5-[(2-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2997061.png)
![3-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2997062.png)
![3-cyano-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2997064.png)
![8-(2-Chlorobenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2997065.png)
![(Z)-methyl 3-allyl-2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2997067.png)
![N-benzyl-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2997068.png)
